4,5,9-Trimethyl-9H-carbazole
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Overview
Description
4,5,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,9-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
Types of Reactions: 4,5,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4,5,9-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . This electron transfer is crucial for its biological and chemical activities.
Comparison with Similar Compounds
9H-Carbazole: The parent compound with a similar tricyclic structure but without the methyl substitutions.
3,6-Dimethylcarbazole: Another derivative with methyl groups at different positions, affecting its chemical properties and applications.
Polycarbazole: A polymeric form of carbazole with enhanced electrical and optoelectronic properties.
Uniqueness: 4,5,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which enhance its stability, reactivity, and potential applications in various fields. The presence of methyl groups at the 4, 5, and 9 positions provides distinct electronic and steric effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51640-68-7 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4,5,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-6-4-8-12-14(10)15-11(2)7-5-9-13(15)16(12)3/h4-9H,1-3H3 |
InChI Key |
WDHWBFQZGZCIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C3=CC=CC(=C32)C)C |
Origin of Product |
United States |
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